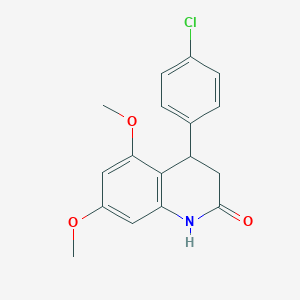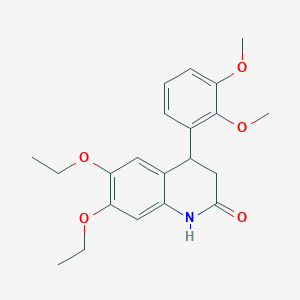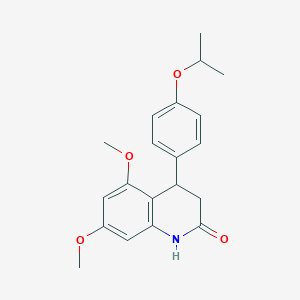
4-(4-chlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone
説明
4-(4-chlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, also known as CDMQ, is a synthetic compound that has been extensively studied for its potential applications in medicinal chemistry. This compound belongs to the class of quinolinone derivatives, which have been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.
作用機序
The mechanism of action of 4-(4-chlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is not fully understood, but it is believed to involve the inhibition of various cellular pathways. For example, 4-(4-chlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death. 4-(4-chlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has also been found to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammatory responses. This inhibition leads to the suppression of pro-inflammatory cytokine production.
Biochemical and Physiological Effects
4-(4-chlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been found to exhibit a wide range of biochemical and physiological effects. In particular, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. Furthermore, 4-(4-chlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been found to possess antioxidant activity, which may contribute to its anti-inflammatory and anticancer properties.
実験室実験の利点と制限
4-(4-chlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It has also been extensively studied for its potential applications in medicinal chemistry, which makes it a promising compound for further research. However, there are also some limitations to using 4-(4-chlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments to fully elucidate its biological activity. Furthermore, its potential toxicity and side effects need to be further investigated before it can be used in clinical trials.
将来の方向性
There are several future directions for research on 4-(4-chlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone. One potential direction is to further investigate its mechanism of action, particularly its interactions with cellular pathways involved in cancer and inflammation. Another direction is to explore its potential applications in combination therapy with other anticancer drugs. Furthermore, the development of 4-(4-chlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone analogs with improved potency and selectivity may lead to the discovery of more effective anticancer and anti-inflammatory agents.
科学的研究の応用
4-(4-chlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. In particular, 4-(4-chlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, 4-(4-chlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
特性
IUPAC Name |
4-(4-chlorophenyl)-5,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-21-12-7-14-17(15(8-12)22-2)13(9-16(20)19-14)10-3-5-11(18)6-4-10/h3-8,13H,9H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQJSVHUNNSFKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(CC(=O)N2)C3=CC=C(C=C3)Cl)C(=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-5,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![ethyl 4-[5-(7-oxo-2,3,6,7,8,9-hexahydro[1,4]dioxino[2,3-g]quinolin-9-yl)-2-furyl]benzoate](/img/structure/B4263109.png)





